Discarine A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36211-12-8 |
|---|---|
Molecular Formula |
C33H43N5O4 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-[(10Z)-7-butan-2-yl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C33H43N5O4/c1-7-21(4)28-32(40)34-17-16-22-12-14-24(15-13-22)42-30(20(2)3)29(33(41)36-28)37-31(39)27(38(5)6)18-23-19-35-26-11-9-8-10-25(23)26/h8-17,19-21,27-30,35H,7,18H2,1-6H3,(H,34,40)(H,36,41)(H,37,39)/b17-16- |
InChI Key |
ZNUMAFXIQXNMMH-WUKNDPDISA-N |
SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)N(C)C)C(C)C |
Isomeric SMILES |
CCC(C)C1C(=O)N/C=C/C2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)N(C)C)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)N(C)C)C(C)C |
Synonyms |
discarine A |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Discarine a
The journey to understanding Discarine A begins with its isolation from its natural source, a critical process that relies on a combination of botanical knowledge, extraction chemistry, and advanced purification methods.
Natural Sources and Phytochemical Isolation Methodologies
This compound is a naturally occurring cyclopeptide alkaloid isolated from plants belonging to the genus Discaria. This genus is part of the Rhamnaceae family and encompasses a number of species, including Discaria americana, Discaria febrifuga, and Discaria longispina. nih.govacs.org These plant species are predominantly found in the southern regions of Brazil, as well as in Uruguay and Argentina. nih.gov Historically, the root bark of these plants has been utilized in traditional medicine. acs.org For instance, Discaria longispina, commonly known as "quina-do-campo," is a shrub whose root bark has been used in folk remedies as a tonic and for treating fevers. acs.org The identification and collection of these specific plant species are the foundational steps for the isolation of this compound and other related alkaloids. The symbiotic relationship between some plants of the Rhamnaceae family and nitrogen-fixing actinomycetes of the genus Frankia has been noted, and the presence of cyclopeptide alkaloids is associated with the Frankia nodules on the plant roots. researchgate.netresearchgate.net
The isolation of this compound from the plant material is a meticulous process that involves several stages of extraction and purification. The general approach for extracting alkaloids often begins with the use of a solvent system. alfa-chemistry.com In the case of Discaria americana, the process to isolate this compound and other cyclopeptide alkaloids involved initial extraction of the root bark with methanol (B129727). nih.govcapes.gov.br
This crude methanol extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity and acid-base properties. A common technique involves partitioning the extract between an organic solvent (like ethyl ether) and an aqueous acidic solution. nih.govgoogle.com The alkaloids, being basic, are protonated and move into the aqueous layer. The pH of the aqueous layer is then adjusted to be basic, which deprotonates the alkaloids, allowing them to be extracted back into an organic solvent. google.com
Following this initial separation, advanced chromatographic techniques are essential for the purification of individual alkaloids. nih.gov Methods such as preparative thin-layer chromatography (TLC) and column chromatography are employed. acs.org For instance, in the isolation of alkaloids from D. longispina, fractions obtained from column chromatography were further purified using preparative TLC with a solvent system of chloroform (B151607) and methanol. acs.org High-performance liquid chromatography (HPLC) is another powerful tool used for the final purification of these compounds, often in combination with mass spectrometry (LC-MS) to guide the fractionation process. nih.govsnu.ac.kr
Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. researchgate.netplos.org This method involves a stepwise separation of the crude extract, where each resulting fraction is tested for a specific biological activity. plos.orgnih.gov The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated. researchgate.net
In the context of this compound, bioassay-guided fractionation was instrumental in its isolation from Discaria americana. nih.gov The initial crude methanol extract of the root bark demonstrated antibacterial activity. nih.gov Subsequent fractionation led to a basic ethereal fraction that showed even more potent effects. nih.gov This active fraction was then subjected to further chromatographic separation, ultimately yielding several cyclopeptide alkaloids, including this compound. nih.govresearchgate.net This targeted approach not only facilitates the discovery of new bioactive molecules but also directly links the isolated compounds to a specific biological function, in this case, antibacterial activity. nih.gov
Targeted Extraction and Advanced Chromatographic Purification Protocols for Cyclopeptide Alkaloids
Advanced Spectroscopic and Spectrometric Techniques for Definitive Structural Assignment
Once a pure compound is isolated, the next critical step is to determine its chemical structure. This is achieved through a combination of advanced spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like this compound. sketchy.com It provides unparalleled insight into the carbon-hydrogen framework of a compound. acs.orguantwerpen.be
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for analyzing the basic structure of a molecule. sketchy.com
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment. pressbooks.pub The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. pressbooks.pub Furthermore, the splitting pattern (multiplicity) of a signal reveals the number of neighboring protons. pressbooks.pub
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. bhu.ac.in The chemical shift of each carbon signal provides clues about its hybridization (sp³, sp², sp) and the types of atoms it is bonded to. bhu.ac.in
For this compound, the analysis of ¹H and ¹³C NMR data allows for the identification of the amino acid residues that make up its structure, as well as the other structural components. researchgate.net By carefully examining the chemical shifts and coupling constants, chemists can piece together the connectivity of the atoms, distinguishing between the macrocyclic backbone and the pendant side chains. acs.orgmdpi.com The table below presents a summary of the types of information gleaned from these 1D NMR experiments.
| NMR Experiment | Information Obtained | Application to this compound Structure |
| ¹H NMR | Number of different proton environments, chemical environment of protons, number of protons in each environment, and number of neighboring protons. pressbooks.pub | Identification of protons on the amino acid residues, the styrylamine (B14882868) moiety, and other functional groups. Helps in determining the connectivity of the molecular backbone and side chains. |
| ¹³C NMR | Number of non-equivalent carbon atoms and their chemical environments (e.g., aliphatic, olefinic, aromatic, carbonyl). bhu.ac.in | Provides a direct map of the carbon skeleton, confirming the presence of specific amino acids and the overall macrocyclic structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for assembling the planar structure of this compound by mapping the intricate network of proton and carbon connectivities. scielo.org.mxmdpi.com A suite of experiments is employed to piece together the constituent amino acid residues and establish their sequence within the macrocycle.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the individual amino acid spin systems. COSY reveals proton-proton couplings over two to three bonds (2JHH, 3JHH), allowing for the connection of adjacent protons, such as the alpha-proton (Hα) and beta-protons (Hβ) within an amino acid residue. tandfonline.com TOCSY extends these correlations through an entire spin system, enabling the identification of all protons belonging to a single amino acid, even if they are not directly coupled.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom (1JCH). tandfonline.com This experiment is crucial for assigning the carbon resonances based on the already established proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) provides the key long-range (2-4 bonds) correlation data (2JCH, 3JCH) needed to connect the individual amino acid fragments. tandfonline.com It reveals correlations between a proton and carbons that are two or three bonds away, which is critical for establishing the peptide bond linkages (e.g., correlation from an amide proton to a carbonyl carbon) and connecting the side chains to the macrocyclic backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are in close proximity (typically <5 Å), irrespective of their bonding connections. This is vital for determining the relative stereochemistry and the preferred conformation of the molecule in solution. researchgate.net
| NMR Experiment | Type of Correlation | Information Gained | Example Application for this compound |
|---|---|---|---|
| COSY/TOCSY | 1H - 1H (Through-Bond) | Identifies coupled protons within the same amino acid spin system. | Tracing connectivities from Hα to Hβ and other side-chain protons of a valine residue. |
| HSQC | 1H - 13C (One-Bond) | Assigns carbon signals based on direct proton attachment. | Correlating the Hα proton of an amino acid to its corresponding Cα carbon. |
| HMBC | 1H - 13C (Long-Range) | Connects different structural fragments (e.g., amino acids). | Observing a correlation between an amide proton (-NH) of one amino acid and the carbonyl carbon (-C=O) of the adjacent residue, confirming the peptide bond. |
| NOESY | 1H - 1H (Through-Space) | Determines spatial proximity of protons, revealing stereochemistry and conformation. | Observing a NOE between the Hα of one residue and the amide proton of the next, providing information on the macrocyclic ring's conformation. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. tandfonline.com
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]+). nih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. usask.ca The way the molecule breaks apart upon collision-induced dissociation provides valuable clues about its structure. For a cyclopeptide alkaloid like this compound, characteristic fragmentation patterns include the cleavage of the peptide amide bonds and the ether linkage of the macrocycle, which can help to sequence the amino acid residues. libretexts.orgsavemyexams.com
| Technique | Data Obtained | Significance |
|---|---|---|
| HRMS (e.g., ESI-TOF) | High-accuracy m/z value of the molecular ion. | Provides the exact elemental composition (molecular formula). |
| MS/MS | Fragmentation pattern of the parent ion. | Helps to deduce the sequence of amino acids and identify structural motifs by analyzing the resulting fragment ions. |
Chiroptical Methods for Absolute Stereochemistry Determination
While NMR and MS can define the planar structure and connectivity of this compound, chiroptical methods are essential for determining its absolute stereochemistry. nih.govrsc.org As chiral molecules, the constituent amino acids of this compound can exist in different stereoisomeric forms (D or L), and establishing the correct configuration at each chiral center is critical for a complete structural description.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters. mdpi.comnih.gov The standard approach involves comparing the experimentally measured ECD spectrum of this compound with theoretical spectra calculated for all possible stereoisomers using quantum-chemical methods, such as time-dependent density functional theory (TD-DFT). encyclopedia.pub A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com
Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength. rsc.org Like ECD, ORD is a chiroptical property that depends on the absolute stereochemistry of the molecule. The experimental ORD curve can be compared with quantum-chemically calculated curves to confirm the stereochemical assignment derived from ECD analysis. researchgate.net The combined use of both ECD and ORD provides a more robust and reliable determination of the absolute structure. researchgate.net
| Method | Principle | Application |
|---|---|---|
| ECD | Differential absorption of left vs. right circularly polarized light. | Comparison of experimental and calculated spectra to determine the absolute configuration of all chiral centers. |
| ORD | Variation of optical rotation with wavelength. | Provides complementary data to ECD for confirming the absolute stereochemical assignment. |
Electronic Circular Dichroism (ECD)
X-ray Crystallography for Crystalline Structural Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, provided that a high-quality single crystal can be obtained. nih.govmdpi.com This technique involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. rsc.org
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Resolution (Å) | A measure of the level of detail in the electron density map. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Synthetic Methodologies Towards Discarine a and Its Analogs
Total Synthesis Approaches to the Discarine A Molecular Scaffold
The total synthesis of this compound, the complete chemical assembly from simple, commercially available starting materials, provides a means to confirm its structure and produce quantities for biological evaluation. total-synthesis.com The complexity of the this compound scaffold, featuring a macrocyclic ring, multiple stereocenters, and unique non-proteinogenic amino acids, necessitates sophisticated synthetic strategies.
Strategic Disconnections and Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound would involve several key disconnections:
Macrocycle Disconnection: The primary disconnection would be at the amide or ester bond within the macrocycle. This simplifies the target to a linear peptide precursor.
Aryl Ether Bond Disconnection: The unique aryl ether linkage can be disconnected to reveal a substituted tyrosine derivative and a halogenated aromatic ring.
Peptide Bond Disconnections: The remaining peptide bonds can be sequentially disconnected to yield the constituent amino acid building blocks, including the non-proteinogenic residues.
This analytical process allows chemists to identify potential challenges and develop strategies to overcome them in the forward synthesis. numberanalytics.comwikipedia.org
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Point | Resulting Precursors | Key Synthetic Challenge |
| Macrocyclic amide/ester bond | Linear peptide chain | Macrocyclization efficiency |
| Aryl ether linkage | Substituted tyrosine, Halogenated aromatic | Formation of the diaryl ether bond |
| Peptide bonds | Individual amino acid derivatives | Stereoselective synthesis of non-proteinogenic amino acids |
Key Reaction Development for Macrocyclization and Stereocontrol
The formation of the macrocyclic ring is a critical and often challenging step in the synthesis of cyclic peptides like this compound. nih.gov Several strategies have been developed for macrocyclization, including:
Macrolactamization: Formation of an amide bond to close the ring.
Macrolactonization: Formation of an ester bond to close the ring. nih.gov
These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com The choice of cyclization strategy depends on the specific linear precursor and the desired bond to be formed. nih.gov Controlling the stereochemistry throughout the synthesis is paramount to obtaining the correct diastereomer of this compound. This involves the use of chiral catalysts, auxiliaries, and stereoselective reactions to set the various stereocenters within the molecule.
Recent advances in macrocyclization techniques, such as those utilizing palladium-catalyzed C-H activation, offer novel and efficient ways to form the cyclic structure. mdpi.com Ring-closing metathesis (RCM) is another powerful tool for constructing macrocycles. cam.ac.uk
Stereoselective Synthesis of Non-Proteinogenic Amino Acid Precursors
This compound contains non-proteinogenic amino acids, which are not among the 20 common amino acids encoded by the genetic code. nih.gov The synthesis of these unusual building blocks in an enantiomerically pure form is a significant undertaking. wiley.com Various methods for the asymmetric synthesis of non-proteinogenic amino acids have been developed, including:
Diastereoselective alkylation or protonation of chiral enolates. nih.gov
Asymmetric Strecker synthesis.
Catalytic asymmetric hydrogenation of dehydroamino acid derivatives.
Photoredox catalysis for stereoselective C-radical addition. rsc.orgchemrxiv.org
Semi-Synthesis and Chemical Derivatization of this compound
Semi-synthesis, which starts from a natural product that is then chemically modified, offers an alternative approach to generate analogs of this compound. wikipedia.org This strategy can be more efficient than total synthesis for producing a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net
Modification Strategies for Enhanced Biological Activity or Selectivity
Chemical derivatization involves modifying the structure of a compound to improve its properties. bharatividyapeeth.edujfda-online.comjfda-online.com For this compound, this could involve:
Modification of the aromatic rings: Introducing different substituents to probe interactions with biological targets.
Alteration of the peptide backbone: Replacing specific amino acids with other natural or non-natural residues. rsc.org
Modification of functional groups: Esterification, amidation, or other transformations of reactive groups to alter polarity and bioavailability. bharatividyapeeth.edu
These modifications can lead to analogs with enhanced potency, improved selectivity for a particular biological target, or better pharmacokinetic properties. researchgate.netnih.gov For instance, the introduction of a furfuryl moiety to an isoxazole (B147169) fragment in other natural product derivatives has been shown to increase anti-inflammatory activity. mdpi.com Similarly, the synthesis of E-ring gamma-lactone derivatives of camptothecin (B557342) has been explored to modulate its antitumor activity. nih.gov
Synthesis of Conformationally Restricted Analogs
The three-dimensional conformation of a molecule is often crucial for its biological activity. Synthesizing conformationally restricted analogs, where the flexibility of the molecule is reduced, can help to identify the bioactive conformation. nih.govnih.gov For a macrocyclic peptide like this compound, this can be achieved by:
Introducing additional cyclic constraints: Forming bicyclic or even tricyclic structures. researchgate.net
Incorporating conformationally rigid building blocks: Using amino acids with restricted rotation, such as N-methylated amino acids. nih.gov
Creating covalent links between different parts of the molecule.
By studying the biological activity of these rigid analogs, researchers can gain insights into the shape that this compound adopts when it binds to its biological target. This information is invaluable for the design of more potent and selective therapeutic agents. nih.govnih.gov
Chemoenzymatic Synthesis and Biocatalysis in this compound Production
The application of enzymes in organic synthesis, or biocatalysis, offers a powerful and sustainable alternative to traditional chemical methods. rsc.orgmdpi.com Biocatalysts operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for cumbersome protecting group strategies and reducing waste. mdpi.commdpi.com While the direct chemoenzymatic synthesis of this compound has not yet been reported, recent discoveries in the biosynthesis of related cyclopeptide alkaloids have illuminated a clear path toward this goal.
The biosynthesis of cyclopeptide alkaloids is a ribosomally synthesized and post-translationally modified peptide (RiPP) process. rsc.orgnih.gov A key breakthrough in understanding this pathway was the discovery of a family of copper-dependent enzymes known as BURP-domain peptide cyclases (BpCs). acs.org These enzymes are responsible for the crucial and challenging formation of the ether linkage between a tyrosine residue and the β-carbon of another amino acid, such as leucine, which is a hallmark of cyclopeptide alkaloids. nih.govacs.org
For instance, the enzyme ArbB2 from Coffea arabica has been shown to catalyze the formation of a Tyr-phenol-O to Leu-Cβ bond. acs.org This discovery is highly relevant to the synthesis of this compound, as it demonstrates nature's enzymatic solution to constructing the complex paracyclophane core. The identification of similar BURP-domain-containing proteins in plants from the Rhamnaceae family, which produce cyclopeptide alkaloids like frangulanine (a close structural analog of this compound), further underscores the potential for harnessing these enzymes for synthetic purposes. acs.orgbeilstein-journals.org
A plausible chemoenzymatic approach to this compound would involve the chemical synthesis of a linear peptide precursor, followed by an enzyme-catalyzed macrocyclization to form the strained ether linkage. This strategy would leverage the efficiency and selectivity of the biocatalyst to overcome one of the most significant hurdles in the total synthesis of this class of molecules.
Table 1: Key Enzymes in Cyclopeptide Alkaloid Biosynthesis and Their Potential Application
| Enzyme Family | Function | Potential Application in this compound Synthesis |
| BURP-domain peptide cyclases (BpCs) | Catalyze the formation of the Tyr-phenol-O-amino acid ether linkage. | Enzymatic macrocyclization of a linear peptide precursor to form the 14-membered ring of this compound. |
| N-methyltransferases | Catalyze the methylation of the N-terminal amino acid. | Biocatalytic N-methylation of the terminal phenylalanine residue in a this compound precursor. |
| Oxidoreductases | Involved in the oxidative decarboxylation of the tyrosine moiety. | Enzymatic modification of the styrylamine (B14882868) group in the this compound scaffold. |
The use of biocatalysis could also extend to the synthesis of various this compound analogs for structure-activity relationship studies. nih.govnih.gov By employing engineered enzymes or enzymes from different species with varied substrate specificities, it may be possible to generate a library of novel cyclopeptide alkaloids with potentially enhanced biological activities.
Challenges and Innovations in Complex Cyclopeptide Synthesis
The total synthesis of 14-membered cyclopeptide alkaloids like this compound is fraught with challenges that have historically limited their accessibility for biological and medicinal investigation. researchgate.net
One of the primary obstacles is the construction of the highly strained 14-membered paracyclophane ring system. researchgate.net The rigidity of this macrocycle makes the final ring-closing step particularly difficult, often resulting in low yields. Traditional macrolactamization strategies have been employed, but recent innovations have focused on alternative cyclization methods to improve efficiency.
Another significant challenge lies in the stereocontrolled formation of the chiral tertiary alkyl-aryl ether linkage. researchgate.net The synthesis of the non-proteinogenic amino acid containing this ether bond and the control of its stereochemistry are critical for achieving the correct final structure.
The presence of a sensitive Z-enamide moiety within the macrocycle adds another layer of complexity to the synthesis. researchgate.net This functional group can be prone to isomerization or degradation under harsh reaction conditions, necessitating the development of mild and selective synthetic methods.
Furthermore, the isolation and purification of these complex molecules can be a bottleneck, often requiring multiple chromatographic steps to separate the desired product from closely related byproducts.
Table 2: Major Challenges in the Synthesis of this compound and Related Cyclopeptides
| Challenge | Description |
| Macrocyclization | Formation of the strained 14-membered paracyclophane ring is entropically disfavored and often low-yielding. |
| Stereocontrol | Precise control over the multiple stereocenters, particularly the chiral ether linkage, is essential. |
| Sensitive Functional Groups | The presence of moieties like the Z-enamide requires the use of mild and selective reaction conditions. |
| Non-canonical Amino Acids | The synthesis of the unique amino acid residues that form the core of the molecule is a multi-step process. |
| Purification | Separation of the final product from complex reaction mixtures can be challenging and time-consuming. |
Despite these challenges, significant progress has been made in the total synthesis of cyclopeptide alkaloids. researchgate.net Innovative strategies, such as the use of novel macrocyclization reactions and the development of methods for the stereoselective synthesis of the key amino acid building blocks, have enabled the successful synthesis of several members of this family. The recent elucidation of the biosynthetic pathway for these molecules opens up exciting new avenues for their production, combining the power of chemical synthesis with the precision of biocatalysis to unlock the therapeutic potential of this compound and its analogs. rsc.orgnih.govacs.org
In Vitro and Preclinical Mechanistic Biological Activities of Discarine a
Cellular and Molecular Target Identification and Validation
The investigation into the specific molecular targets of Discarine A is still in its early stages. Research has primarily focused on broad activity screenings rather than detailed mechanistic studies.
Currently, there is a lack of published scientific literature detailing specific protein-ligand interaction studies for this compound. Techniques such as binding assays or surface plasmon resonance, which are crucial for identifying direct protein targets and quantifying binding affinity, have not been reported for this specific compound. While it has been hypothesized that cyclopeptides may interact with receptors like cyclophilin, this has not been experimentally validated for this compound. mdpi.com
The most frequently cited biological activity for this compound is its potential antibacterial effect, which would involve the inhibition or activation of essential microbial enzymes. However, reports on this activity have been conflicting. Some earlier reviews and dissertations suggested that this compound possesses antibacterial properties. scielo.brresearchgate.net
Conversely, a 2019 study published in the Journal of Ethnopharmacology conducted a thorough in vitro investigation of the antibacterial effects of several cyclopeptide alkaloids isolated from Discaria americana, including this compound. nih.gov In this study, this compound was tested against a panel of four Gram-positive and five Gram-negative bacteria. The results indicated that this compound was inactive against all tested strains, with a Minimum Inhibitory Concentration (MIC) value greater than 250 μg/mL. nih.gov In contrast, other compounds tested in the same study, such as Discarine B and Discarine C, showed significant activity against specific bacterial strains. nih.gov
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureusBacillus cereusBacillus subtilisEnterococcus faeciumEscherichia coliEnterobacter cloacaeEnterobacter aerogenesSalmonella enterica serovar Typhimurium
| >250 (Inactive) | [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhV1gkHy4gyb8vY7OaGZbGB_JItaBYpSZGCFXXZf4hKkEuNVmejSVcguxCLlfvsJ79RoqeuG1eLF_1xZXvuWA6iiKY3rO7szSe4XNQ3l9D7dPn3r7evjf9m-aBvKjiaw4WsYI%3D)] |
| Discarine B | Enterococcus faecium | 0.77 | [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhV1gkHy4gyb8vY7OaGZbGB_JItaBYpSZGCFXXZf4hKkEuNVmejSVcguxCLlfvsJ79RoqeuG1eLF_1xZXvuWA6iiKY3rO7szSe4XNQ3l9D7dPn3r7evjf9m-aBvKjiaw4WsYI%3D)] |
| Discarine C | Salmonella enterica serovar Typhimurium | 3.1 | [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhV1gkHy4gyb8vY7OaGZbGB_JItaBYpSZGCFXXZf4hKkEuNVmejSVcguxCLlfvsJ79RoqeuG1eLF_1xZXvuWA6iiKY3rO7szSe4XNQ3l9D7dPn3r7evjf9m-aBvKjiaw4WsYI%3D)] |
There are no specific experimental studies demonstrating the interaction of this compound with any particular receptor. Research on related alkaloids from the Discaria genus has suggested possible interactions with insect receptors like octopamine (B1677172) and ecdysone (B1671078) based on computational docking studies, but these findings were not specific to this compound. acs.org General statements in review presentations suggest that some cytotoxic cyclopeptides may bind to the Insulin-like growth factor 1 (IGF-1) receptor, but this mechanism has not been demonstrated for this compound. springermedizin.de
Specific data on the effects of this compound on ion channel function is not available in the current scientific literature. Studies on other 14-membered cyclopeptide alkaloids, such as adouetine X, have shown analgesic effects potentially linked to the inhibition of Ca²⁺-ATPase and Na⁺/K⁺ ATPase. scribd.com However, this compound was not included in these investigations, and its capacity to modulate ion channels remains unstudied.
Receptor Interaction Studies (e.g., Octopamine and Ecdysone Receptors for Insecticidal Activity)
Investigation of Intracellular Signaling Pathways Modulated by this compound
The effects of this compound on intracellular signaling pathways, particularly those involved in programmed cell death, have not been a focus of published research.
There is currently no direct experimental evidence to confirm that this compound induces apoptosis in cell lines. While some studies on other natural products from the Justicia genus have shown apoptosis induction through the activation of caspases 3/7, 8, and 9, similar investigations have not been performed on this compound. researchgate.net General reviews of cyclopeptide alkaloids mention apoptosis as a potential mechanism of cytotoxicity for this class of compounds, but specific data for this compound regarding caspase activation or the involvement of mitochondrial pathways is absent from the peer-reviewed literature. mdpi.comspringermedizin.de
Cell Cycle Perturbations in Proliferating Cells
The cell cycle, a fundamental process involving a series of regulated events, leads to cell growth and division into two daughter cells. This cycle is divided into two main phases: interphase and the mitotic (M) phase. Interphase is further subdivided into G1 (growth), S (DNA synthesis), and G2 (growth) phases. Cells can also enter a non-dividing state known as G0. The M phase includes mitosis, the division of genetic material, and cytokinesis, the division of the cytoplasm. khanacademy.org
The regulation of the cell cycle is a highly controlled process to prevent uncontrolled cell division, which can be detrimental to an organism. This regulation is managed by both internal and external factors. Internal regulators, such as proteins within the cell, ensure the cycle progresses only when specific cellular events have occurred correctly. External signals from the environment also play a role in controlling cell division. khanacademy.org Key checkpoints at the G1/S transition, the G2/M transition, and during mitosis ensure the fidelity of the cell cycle. khanacademy.org
Perturbations, whether environmental or genetic, can alter the rate of cell growth and lead to changes in the distribution of cells across the different phases of the cell cycle. nih.gov For instance, some studies have shown that interruptions in various biochemical reactions can halt or alter the progression through the cell cycle phases. stanford.edu Such perturbations can lead to an accumulation of cells in a particular phase, like the G1 phase, which is a common response to slow growth conditions. nih.gov The ability to manipulate the cell cycle is a key area of research, particularly in cancer therapy, where the goal is to halt the proliferation of cancer cells. stanford.edu Any disruption that affects either cell-cycle progression or growth is likely to impact cellular density dynamics. elifesciences.org
Anti-Inflammatory Pathway Regulation (e.g., NF-κB, MAPK, Lipoxygenase Inhibition)
This compound and related cyclopeptide alkaloids have demonstrated potential in modulating inflammatory pathways. Research on crude extracts and fractions from plants containing these alkaloids has revealed significant anti-inflammatory activity. researchgate.net This activity is often linked to the inhibition of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govplos.org
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression, including cytokines and chemokines. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. mdpi.com Some compounds exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation. nih.govmdpi.com
The MAPK signaling pathways, including ERK, JNK, and p38, also play a significant role in regulating the production of inflammatory mediators. mdpi.com Inhibition of MAPK phosphorylation can suppress the inflammatory response. nih.gov Studies have shown that certain alkaloids can inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB, leading to a reduction in the production of inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govplos.org
Furthermore, some plant extracts containing cyclopeptide alkaloids have shown inhibitory activity against lipoxygenase, an enzyme involved in the production of leukotrienes, which are inflammatory mediators. researchgate.net
In Vitro Broad-Spectrum Biological Activity Profiling
Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Enterococcus faecium, Salmonella enterica serovar Typhimurium, Escherichia coli)
Cyclopeptide alkaloids, including this compound, isolated from plants of the Discaria genus, have shown promising antibacterial properties. nih.gov Crude extracts and isolated alkaloids from Discaria americana have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov
Specifically, studies have reported the antibacterial efficacy of these compounds against Staphylococcus aureus, Enterococcus faecium, Salmonella enterica serovar Typhimurium, and Escherichia coli. researchgate.netnih.gov For instance, the crude methanol (B129727) extract of Discaria americana root bark showed minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 μg/mL against tested bacteria. nih.gov Further fractionation revealed that a basic ethereal fraction was even more effective, with MICs between 31.5 and 125 μg/mL. nih.gov
While this compound's specific MIC values are not always singled out in broader studies, related compounds from the same family exhibit significant activity. For example, discarine B was found to be highly active against the Gram-positive bacterium Enterococcus faecium, while discarine C showed strong activity against the Gram-negative bacterium Salmonella enterica serovar Typhimurium. nih.gov The mechanism of action for some of these related alkaloids is suggested to be partially bacteriolytic. nih.gov
| Bacterium | Type | Activity of Related Compounds |
| Staphylococcus aureus | Gram-Positive | Active researchgate.netnih.gov |
| Enterococcus faecium | Gram-Positive | Active nih.gov |
| Salmonella enterica serovar Typhimurium | Gram-Negative | Active nih.gov |
| Escherichia coli | Gram-Negative | Active researchgate.netnih.gov |
Antifungal Activities (e.g., Cell Wall Biosynthesis Inhibition)
This compound and its related cyclopeptide alkaloids have been noted for their antifungal properties. scribd.com A key mechanism underlying the antifungal effect of many agents is the disruption of the fungal cell wall, a structure essential for fungal viability and not present in human cells, making it an ideal therapeutic target. nih.govnih.gov
The fungal cell wall is a complex structure primarily composed of chitin (B13524) and glucans. nih.gov Inhibition of the biosynthesis of these components can lead to a compromised and osmotically unstable cell wall, ultimately resulting in fungal cell death. nih.gov Several antifungal drugs target enzymes involved in cell wall synthesis, such as β-1,3-glucan synthase and chitin synthase. nih.govfrontiersin.org
Research suggests that some cyclopeptide alkaloids may exert their antifungal activity through the inhibition of cell wall biosynthesis. scribd.com This mechanism is considered a promising avenue for the development of new antifungal therapies with low toxicity to humans. nih.gov While the precise mechanism of this compound is a subject of ongoing research, its association with a class of compounds known to interfere with cell wall synthesis points to a likely mode of action. scribd.com
Antiproliferative Activities in Cancer Cell Lines (In Vitro)
This compound belongs to the cyclopeptide alkaloid family, a class of compounds that has demonstrated antiproliferative activity against various cancer cell lines in vitro. researchgate.net Studies on extracts from plants containing these alkaloids have shown cytotoxic effects against human cancer cell lines. frontiersin.org
The antiproliferative activity is often evaluated using assays that measure cell viability, with the half-maximal inhibitory concentration (IC50) value indicating the potency of the compound. researchgate.netnih.gov Research on related compounds and extracts has shown dose-dependent inhibition of cancer cell viability. frontiersin.org For example, some studies have reported IC50 values in the micromolar range for certain derivatives against various cancer cell lines. researchgate.net
The mechanism behind the antiproliferative effects can be multifaceted, including the induction of apoptosis (programmed cell death). frontiersin.org While specific data on this compound's antiproliferative activity is part of a broader investigation into its parent plant extracts, the general findings for this class of compounds are promising for cancer research. researchgate.netfrontiersin.org
Neurobiological Activities (e.g., Acetylcholinesterase Inhibition)
Cyclopeptide alkaloids, the class of compounds to which this compound belongs, have been investigated for their neurobiological activities, particularly the inhibition of acetylcholinesterase (AChE). researchgate.net AChE is a key enzyme in the nervous system responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132). taylorandfrancis.com The inhibition of AChE leads to an increase in acetylcholine levels at the synapse, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govbiomolther.org
In vitro studies have shown that crude extracts and fractions from plants containing these alkaloids possess acetylcholinesterase inhibitory activity. researchgate.net This suggests that compounds like this compound could contribute to this observed effect. The inhibition of AChE is a significant area of pharmacological research, as it can modulate cholinergic transmission in the brain. nih.gov While the specific inhibitory potency of this compound on AChE requires more focused investigation, the activity of the broader extract points to a potential role in this area. researchgate.net
Structure Activity Relationship Sar Studies of Discarine a and Its Analogs
Identification of Essential Pharmacophoric Elements within the Discarine A Scaffold
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its response. nih.gov For the this compound scaffold, identifying these essential elements involves dissecting its core structure, which is common to many cyclopeptide alkaloids. researchgate.net
Cyclopeptide alkaloids are generally composed of four key building blocks: a hydroxystyrylamine moiety, a basic amino acid, a β-hydroxy amino acid, and a ring-bound amino acid, all constrained within a macrocyclic ring. researchgate.netuantwerpen.be The 14-membered ring of this compound and its relatives is closed via an ether linkage to the p-position of the styrylamine (B14882868) unit. uantwerpen.be
Key pharmacophoric features within the this compound scaffold are thought to include:
The Macrocyclic Ring: The 14-membered ring provides a constrained conformational scaffold, which is crucial for orienting the other functional groups in a precise three-dimensional arrangement for target binding. acs.org
The Hydroxystyrylamine Unit: This component, derived from tyrosine, contains an aromatic ring and a vinyl group, which can participate in hydrophobic and π-stacking interactions with a biological target. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor. researchgate.net
Hydrogen Bond Donors and Acceptors: The amide bonds within the peptide backbone, along with hydroxyl and amine functionalities, serve as key hydrogen bond donors and acceptors, which are critical for specific interactions with protein targets. acs.org
Studies on related cyclopeptide alkaloids help to infer the importance of these features. For instance, the antibacterial activity of a series of cyclopeptide alkaloids isolated from Discaria americana, including this compound, B, C, and D, highlights the role of subtle structural variations. nih.gov While all share the same core scaffold, differences in the amino acid composition and N-methylation patterns lead to variations in their antibacterial spectrum and potency, underscoring the importance of these specific residues as pharmacophoric elements. nih.gov
Elucidation of the Impact of Stereochemistry on Biological Activity and Specificity
Stereochemistry plays a pivotal role in the biological activity of naturally derived compounds, as biological systems like enzymes and receptors are themselves chiral. nih.govnih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a target site. nih.gov For a molecule to be active, it must fit into its binding site in a specific orientation, much like a key fits into a lock. nih.gov
This compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. The biological activity is often confined to only one of these isomers. nih.gov Research has established the absolute configuration of related cyclopeptide alkaloids like discarine-C and -D through methods including NMR studies and chiral gas chromatography. uantwerpen.be
The significance of stereochemistry is evident in studies of other chiral compounds, where enantiomers of the same molecule can have vastly different biological effects. mgscience.ac.in One enantiomer might be therapeutically active, while the other could be inactive or even toxic. nih.govmgscience.ac.in For example, in studies of nature-inspired acivicin (B1666538) derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by transporters and for interaction with the biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. acs.org These models allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective analogs. taylorandfrancis.com
The development of a QSAR model for this compound analogs would begin with a dataset of structurally related compounds for which a specific biological activity (e.g., antibacterial MIC values, enzyme inhibition Ki) has been measured. nih.gov For each compound, a set of numerical parameters, or "descriptors," is calculated to quantify its structural, physicochemical, and electronic properties. taylorandfrancis.com
Common descriptors include:
Physicochemical Properties: LogP (hydrophobicity), molar refractivity (MR), and dipole moment.
Electronic Descriptors: Charges on specific atoms, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. biolscigroup.us
Topological Indices: Parameters that describe molecular size, shape, and branching.
3D Descriptors: Properties related to the three-dimensional shape of the molecule, such as surface area and volume.
Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. taylorandfrancis.com A hypothetical QSAR model for the antibacterial activity of this compound analogs might look like:
log(1/MIC) = c0 + c1(LogP) + c2(MR) + c3(HOMO)
Validation is a critical step to ensure the model is robust and has predictive power. biolscigroup.us This involves internal validation (e.g., cross-validation, Q²) and external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model generation) is assessed (R²pred). mgscience.ac.in A statistically significant and validated QSAR model can then be used to predict the activity of new molecules. uantwerpen.be
Illustrative QSAR Model Parameters for this compound Analogs
| Model Endpoint | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| Antibacterial Activity (vs. E. faecium) | R² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the training set data. |
| Q² (Cross-validated R²) | 0.71 | Good internal predictivity. | |
| F-statistic | 45.6 | The model is statistically significant. | |
| R²pred (External Validation) | 0.68 | Good predictive power for new compounds. |
A validated QSAR model provides valuable insights into which molecular properties are key for biological activity. nih.gov For example, if the model for this compound analogs showed that higher hydrophobicity (positive coefficient for LogP) and a lower HOMO energy (negative coefficient for HOMO) correlate with increased antibacterial activity, this information can guide the design of new derivatives. biolscigroup.us
Chemists could then focus on synthesizing analogs with these desirable properties. For instance, they might add lipophilic substituents to the aromatic ring or modify amino acid side chains to increase LogP. The model can be used to computationally screen a virtual library of potential analogs, prioritizing the synthesis of those predicted to have the highest activity. This approach saves significant time and resources compared to traditional trial-and-error synthesis. taylorandfrancis.com
Illustrative Data for QSAR-Guided Analog Design
| Analog | Modification | LogP | HOMO (eV) | Predicted log(1/MIC) | Experimental log(1/MIC) |
|---|---|---|---|---|---|
| This compound | Parent | 3.5 | -6.2 | 4.1 | 4.0 |
| Analog 1 | Add -Cl to aromatic ring | 4.2 | -6.4 | 4.8 | 4.7 |
| Analog 2 | Replace Ile with Val | 3.1 | -6.1 | 3.8 | 3.9 |
| Analog 3 | Add -OH to aromatic ring | 3.0 | -5.9 | 3.5 | 3.6 |
Development and Validation of Predictive Models for Diverse Biological Endpoints
Rational Design of this compound Derivatives for Improved Potency, Selectivity, or Novel Biological Profiles
Rational design combines the insights from SAR and QSAR studies to create new molecules with specific, improved properties. nih.gov The goal may be to enhance potency against a target, increase selectivity to reduce side effects, or discover entirely new biological activities. byu.edu
Based on the SAR and hypothetical QSAR findings for this compound, several strategies for rational design could be employed:
Modification of the N-Methyl Groups: The degree of N-methylation on the terminal amino acid can affect basicity and membrane permeability. Synthesizing analogs with no methyl group (a primary amine) or two methyl groups (a tertiary amine) could modulate activity. For example, the antibacterial data for Discarine B and its relatives suggest such modifications are critical. nih.gov
Varying the Amino Acid Side Chains: Replacing the amino acids in the macrocycle (e.g., isoleucine, phenylalanine) with other natural or unnatural amino acids can fine-tune the size, shape, and lipophilicity of the molecule. This could enhance binding affinity or alter target selectivity. nih.gov
Substitution on the Aromatic Ring: The hydroxystyrylamine aromatic ring is a prime site for modification. Adding electron-withdrawing or electron-donating groups could alter the electronic properties and hydrogen-bonding capacity of the phenolic hydroxyl group, potentially improving target interactions. mdpi.com
Conformational Constraint: Introducing features that further rigidify the macrocyclic backbone, such as incorporating α-methylated amino acids, could lock the molecule into its bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.
By synthesizing and evaluating derivatives based on these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new compounds with optimized therapeutic potential. rsc.org
Future Research Directions and Translational Potential in Chemical Biology
Discarine A as a Chemical Probe for Unraveling Biological Processes
Chemical probes are small molecules used to study and manipulate biological systems, offering a way to investigate protein function with temporal control that can complement genetic approaches. otago.ac.nzox.ac.uk High-quality probes are essential for providing evidence of on-target function and can help de-risk potential on-target toxicity. otago.ac.nz
Currently, this compound is recognized for its antibacterial activity, but it has not been formally developed or utilized as a chemical probe. scielo.brusp.br Its defined biological effect, however, makes it an intriguing candidate for such development. The future in this area involves transforming this compound from a bioactive compound into a precision tool. This can be achieved by synthesizing derivatives that incorporate reporter tags (like fluorophores) or reactive groups for photoaffinity labeling, allowing for the visualization and identification of its direct binding partners within a cell. otago.ac.nzwiley.com
By developing this compound into a chemical probe, researchers could precisely track its journey within bacterial or even mammalian cells, identify its molecular targets, and elucidate the downstream effects of this engagement. This would not only clarify its antibacterial mechanism but could also uncover new biological pathways regulated by its targets. nih.gov
Exploration of Undiscovered Pharmacological Targets and Mechanisms of Action
The known pharmacological effect of this compound is its antibacterial activity. nih.govusp.br Studies on its parent plant, Discaria americana, which is used in traditional medicine for stomach disorders and as a febrifuge, suggest a broader range of potential bioactivities. nih.govacs.org Related cyclopeptide alkaloids have been reported to have sedative, analgesic, and anti-inflammatory effects, hinting at the possibility that this compound may interact with targets within the central nervous system or inflammatory pathways. researchgate.netacs.org
Future research should focus on systematically screening this compound against a wide array of biological targets to uncover these potential new activities. The primary mechanisms of action for antibacterial alkaloids often involve disrupting cell wall synthesis, altering cell membrane permeability, or inhibiting the synthesis of proteins and nucleic acids. mdpi.comnih.govpressbooks.pubyoutube.com The specific mechanism for this compound is yet to be determined.
A crucial research direction is to employ bioactivity-guided fractionation and modern screening techniques to identify novel targets. mdpi.comnih.gov Investigating the molecular mechanism behind its known antibacterial properties could reveal novel antibiotic targets, which is of critical importance in an era of increasing antimicrobial resistance. nih.govnih.gov Furthermore, exploring its effects on mammalian cells could lead to the discovery of entirely new therapeutic applications. researchgate.net
Advancements in Sustainable Production Methods (e.g., Metabolic Engineering of Host Organisms)
Currently, this compound is obtained through extraction from the bark of plants like Discaria americana, a method that is often low-yield and not commercially scalable. acs.orgresearchgate.net To enable extensive preclinical and clinical research, more efficient and sustainable production methods are necessary.
Metabolic engineering presents a promising solution. This field involves optimizing genetic and regulatory processes within host organisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce valuable compounds. nih.govresearchgate.net The core of this approach is to transfer the biosynthetic gene cluster responsible for producing the natural product into a host that can be easily and rapidly cultivated. researchgate.netnih.gov
Future work should focus on:
Identifying the Biosynthetic Gene Cluster (BGC): The genes that encode the enzymes for this compound synthesis in Discaria species must be identified.
Heterologous Expression: The identified BGC would be transferred into a suitable microbial host. researchgate.net This has been successfully done for other complex peptides, enabling scalable and sustainable production. nih.govnih.gov
Pathway Optimization: Once expressed in a host, the metabolic pathway can be engineered to increase the precursor supply and enhance the final yield of this compound. nih.govacs.org
This approach not only secures a sustainable supply of the compound but also opens the door to producing novel analogs through synthetic biology. ijrpas.com
Development of this compound-Based Research Tools for Preclinical Investigations
Beyond its direct therapeutic potential, this compound can serve as a scaffold for creating specialized research tools for preclinical studies. mdpi.comscirp.org The development of such tools is a key aspect of chemical biology, enabling detailed investigation of disease models and drug mechanisms. otago.ac.nznih.gov
Future development in this area would involve the chemical modification of the this compound structure to create a library of purpose-built molecules. For example, by applying principles of medicinal chemistry, analogs could be synthesized to probe structure-activity relationships (SAR), helping to identify the specific parts of the molecule responsible for its biological effects. mdpi.com
Furthermore, "clickable" versions of this compound could be created by incorporating bioorthogonal handles, such as alkynes or azides. These handles allow the molecule to be easily linked to other functional groups for applications like target identification and imaging, without interfering with its native biological activity. This would create a versatile toolkit for researchers to study the compound's behavior in complex biological systems.
Integration of Multi-Omics Technologies for a Holistic Understanding of this compound Interactions in Biological Systems
To fully comprehend the biological impact of this compound, a systems-level approach is required. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a compound. mdpi.comuic.edufrontiersin.org This approach moves beyond a one-target, one-drug paradigm to reveal the complex network of interactions that a molecule like this compound has within a cell. researchgate.net
For this compound, a multi-omics strategy would involve treating bacterial or human cells with the compound and then measuring the global changes in genes, RNA transcripts, proteins, and metabolites. This could:
Clarify Mechanism of Action: By observing which cellular pathways are perturbed, researchers can form a detailed hypothesis about the compound's mechanism. uic.eduresearchgate.net For instance, upregulation of stress-response proteins in bacteria could confirm that this compound damages the cell membrane.
Identify Off-Targets: Multi-omics can reveal unintended interactions, which is crucial for understanding potential side effects.
Discover Biomarkers: These studies can identify molecular signatures that indicate a response to the compound, which is valuable for future clinical applications. researchgate.net
Integrating multi-omics data with computational tools will be essential to manage the complexity of the information and to build predictive models of this compound's activity, accelerating its journey from a natural product to a well-understood chemical entity. ijrpas.commdpi.com
Q & A
Q. What are the known pharmacological activities of Discarine A, and how can researchers validate these findings in new experimental models?
this compound, a cyclopeptide alkaloid isolated from D. americana, has demonstrated antibacterial activity in preliminary studies . To validate these findings, researchers should:
- Conduct in vitro antibacterial assays (e.g., broth microdilution) against Gram-positive and Gram-negative strains, using standardized protocols like CLSI guidelines.
- Compare results with structurally related alkaloids (e.g., frangulanine) to assess specificity .
- Validate in vivo efficacy using murine infection models, monitoring bacterial load reduction and host immune responses.
Q. What are the best practices for conducting a comprehensive literature review on this compound's mechanisms of action?
- Use systematic review frameworks (e.g., PRISMA) to identify primary literature from databases like SciFinder, PubMed, and Reaxys, focusing on peer-reviewed journals .
- Prioritize studies reporting spectroscopic data (NMR, MS) for compound verification .
- Cross-reference secondary sources (e.g., Brazilian Journal of Pharmaceutical Sciences) to contextualize bioactivity claims .
Q. How can researchers isolate this compound from natural sources, and what analytical techniques confirm its purity?
- Extract plant material (e.g., D. americana aerial parts) using methanol or dichloromethane, followed by column chromatography (silica gel, Sephadex LH-20) for fractionation .
- Confirm purity via HPLC-UV/ELSD and characterize structure using high-resolution MS and 2D NMR .
Advanced Research Questions
Q. How should researchers design experiments to assess the acute and subacute toxicity of this compound in preclinical models?
- Acute toxicity : Administer single doses (e.g., 50–2000 mg/kg) to mice, monitor mortality/behavior for 14 days, and analyze serum biomarkers (AST, ALT, creatinine) .
- Subacute toxicity : Use 28-day repeated dosing (e.g., 100–500 mg/kg), with histopathological examination of liver, kidney, and lung tissues .
- Include positive controls (e.g., paracetamol for hepatotoxicity) and statistical analysis (ANOVA with post-hoc tests) to validate findings .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Perform comparative meta-analysis to identify variables (e.g., extraction solvents, bacterial strains) causing discrepancies .
- Replicate conflicting studies under standardized conditions (e.g., identical cell lines, pH, temperature) .
- Use systematic review frameworks (e.g., PICO) to assess methodological rigor and bias in original studies .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Develop solid-phase peptide synthesis (SPPS) protocols for cyclopeptide alkaloids, optimizing coupling reagents (e.g., HATU) and protecting groups .
- Compare yields from natural extraction vs. synthetic routes using LC-MS quantification .
- Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, reaction time) affecting yield .
Q. What methodologies are recommended to investigate this compound's potential synergistic effects with antibiotics?
- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) against MRSA or E. coli .
- Validate synergy in biofilm models via confocal microscopy and ATP-bioluminescence assays .
- Conduct transcriptomic analysis (RNA-seq) to identify pathways modulated by this compound-antibiotic combinations .
Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions about this compound's neuropharmacological potential?
- Apply the FINER framework : Ensure questions are Feasible (e.g., murine models), Novel (e.g., unexplored anxiolytic effects), and Relevant (e.g., addressing antibiotic resistance) .
- Use PEO (Population-Exposure-Outcome) for observational studies: "Does this compound (Exposure) reduce anxiety-like behavior (Outcome) in C57BL/6 mice (Population)?" .
Q. What criteria ensure ethical rigor in studies involving this compound's toxicological evaluation?
- Adhere to ARRIVE guidelines for animal studies: Report sample size justification, randomization, and blinding .
- Include negative controls (e.g., vehicle-only groups) and justify humane endpoints (e.g., ≥20% weight loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
